2-Acetamido-3,4-dihydroxy-5-carboxypiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

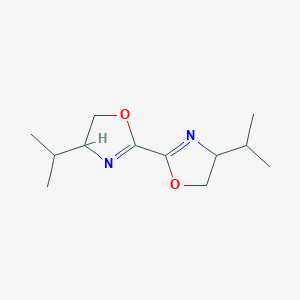

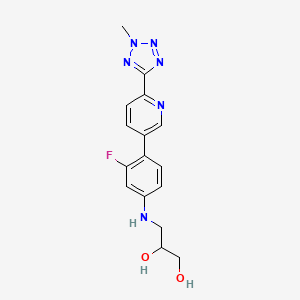

Siastatin B is a natural product 1-N-iminosugar, first identified in 1974 from a Streptomyces verticillus culture by Umezewa and co-workers . This iminosugar is a geminal diamine, in which the anomeric carbon is replaced by a nitrogen, and the 2-position has an N-acetyl functional group . Siastatin B is a potent and effective inhibitor of three diverse glycosidase classes, namely, sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases .

Métodos De Preparación

The enantioselective synthesis of Siastatin B has been achieved using d-ribono-γ-lactone as a chiral educt . The total synthesis elucidated the absolute configuration of Siastatin B as (3S,4S,5R,6R)-6-acetamido-4,5-dihydroxy-3-piperidinecarboxylic acid . The synthetic route involves several stereospecific steps to ensure the correct configuration of the final product .

Análisis De Reacciones Químicas

Siastatin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Siastatin B can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

Aplicaciones Científicas De Investigación

Siastatin B has a wide range of scientific research applications due to its potent inhibitory effects on glycosidases . In chemistry, it is used as a tool to study carbohydrate processing enzymes and their mechanisms . In biology, Siastatin B is employed to investigate the roles of glycosidases in various biological processes . In medicine, it has potential therapeutic applications for treating lysosomal storage disorders, diabetes, tumor metastasis, cystic fibrosis, and viral infections . Additionally, Siastatin B is used in the industry for the development of new glycosidase inhibitors with improved potency and selectivity .

Mecanismo De Acción

Siastatin B acts as a broad-spectrum glycosidase inhibitor by generating both a hemiaminal and a 3-geminal diol iminosugar (3-GDI), which are directly responsible for enzyme inhibition . The hemiaminal product is the first observation of a natural product that belongs to the noeuromycin class of inhibitors . The 3-GDI represents a new and potent class of iminosugar glycosidase inhibitors . These products bind to the active sites of glycosidases, preventing the enzymes from processing their natural substrates .

Comparación Con Compuestos Similares

Siastatin B is unique among glycosidase inhibitors due to its broad-spectrum activity and the formation of hemiaminal and 3-GDI products . Similar compounds include other iminosugars like migalastat, miglustat, and miglitol, which are used clinically to treat lysosomal storage disorders and diabetes . These compounds also inhibit glycosidases but may have different specificities and potencies compared to Siastatin B . Additionally, natural products like oseltamivir and zanamivir are sialidase inhibitors used as antiviral therapeutics . Siastatin B’s ability to inhibit multiple glycosidase classes makes it a valuable tool for research and potential therapeutic applications .

Propiedades

IUPAC Name |

6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTKLICLJUKNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)

![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)

![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)

![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)